Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a derivative of the antihypertensive drug Irbesartan, which is primarily used in the treatment of high blood pressure and heart failure. This compound is characterized by the presence of a glucuronide moiety that enhances its solubility and bioavailability. The compound is classified as a pharmaceutical intermediate and is significant in pharmacokinetic studies due to its potential role in drug metabolism and transport.
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester falls under the category of synthetic organic compounds, specifically as a pharmaceutical agent with applications in medicinal chemistry and drug formulation.
The synthesis of Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.
The molecular formula for Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is with a molecular weight of approximately 744.79 g/mol. The structure comprises an Irbesartan core linked to a glucuronic acid moiety that has been triacetylated.
The InChIKey for this compound is UKSGMKYWGKQGGT-UHFFFAOYSA-N, which provides a unique identifier for database searches. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can participate in various chemical reactions typical of ester compounds:
These reactions are crucial for understanding the compound's stability and behavior in biological systems, particularly regarding its metabolic pathways.
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts primarily as a prodrug that enhances the pharmacokinetic properties of Irbesartan. Upon administration, it undergoes enzymatic cleavage by β-glucuronidases in the liver or intestines, releasing Irbesartan which then exerts its antihypertensive effects by antagonizing angiotensin II receptors.
Studies indicate that glucuronidation increases solubility and alters distribution characteristics in vivo, potentially improving therapeutic efficacy while reducing side effects associated with direct administration of Irbesartan.
Characterization techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are employed to confirm purity and structural integrity.
Irbesartan N-b-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester has several scientific uses:
This compound's unique structure makes it valuable for ongoing research into improving therapeutic agents targeting cardiovascular diseases.
CAS No.: 565434-85-7
CAS No.: 943001-56-7
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 84752-96-5
CAS No.: